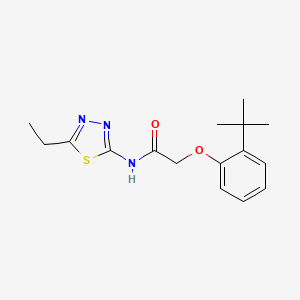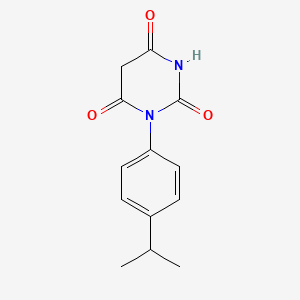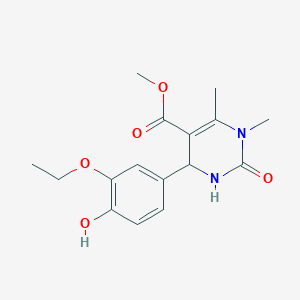![molecular formula C21H28N2O3 B5002572 N-({1-[2-(2-methoxyphenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-2-furamide](/img/structure/B5002572.png)
N-({1-[2-(2-methoxyphenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-2-furamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-({1-[2-(2-methoxyphenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-2-furamide, commonly known as Mefway, is a radioligand used in positron emission tomography (PET) imaging of the serotonin 1A (5-HT1A) receptor in the brain. Mefway has shown potential in the diagnosis and treatment of various neurological disorders, including depression, anxiety, and schizophrenia.
Mécanisme D'action
Mefway binds selectively to the 5-HT1A receptor in the brain, allowing for its visualization through N-({1-[2-(2-methoxyphenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-2-furamide imaging. The binding of Mefway to the receptor is reversible and saturable, meaning that the amount of binding is dependent on the concentration of the radioligand and the density of the receptor.
Biochemical and physiological effects:
Mefway has no known direct biochemical or physiological effects on the body. Its primary use is in this compound imaging studies to visualize the distribution and density of 5-HT1A receptors in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using Mefway in N-({1-[2-(2-methoxyphenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-2-furamide imaging studies is its high selectivity and affinity for the 5-HT1A receptor. This allows for accurate visualization of the receptor in vivo. Additionally, Mefway has a relatively long half-life, allowing for longer imaging sessions.
One limitation of using Mefway is its high lipophilicity, which can result in non-specific binding to other tissues and organs. This can lead to false positives in imaging studies. Additionally, Mefway has a relatively low signal-to-noise ratio, which can make it difficult to detect small changes in receptor density.
Orientations Futures
Future research with Mefway could focus on improving its selectivity and affinity for the 5-HT1A receptor, as well as reducing its lipophilicity to improve specificity in imaging studies. Additionally, Mefway could be used in combination with other radioligands to visualize multiple receptors in the brain simultaneously, allowing for a more comprehensive understanding of neurological disorders.
Méthodes De Synthèse
Mefway is synthesized through a multi-step process that involves the reaction of 2-methoxyphenethylamine with 4-piperidinone to form 1-(2-methoxyphenethyl)-4-piperidinone. The resulting compound is then reacted with N-methyl-2-furoic acid chloride to form Mefway.
Applications De Recherche Scientifique
Mefway is primarily used as a radioligand in N-({1-[2-(2-methoxyphenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-2-furamide imaging studies to visualize the distribution and density of 5-HT1A receptors in the brain. This receptor is involved in the regulation of mood, cognition, and behavior, and has been implicated in various neurological disorders. This compound imaging with Mefway can help identify changes in 5-HT1A receptor density and distribution in patients with these disorders, allowing for more accurate diagnosis and treatment.
Propriétés
IUPAC Name |
N-[[1-[2-(2-methoxyphenyl)ethyl]piperidin-4-yl]methyl]-N-methylfuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O3/c1-22(21(24)20-8-5-15-26-20)16-17-9-12-23(13-10-17)14-11-18-6-3-4-7-19(18)25-2/h3-8,15,17H,9-14,16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYTIGPJXFVYJJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1CCN(CC1)CCC2=CC=CC=C2OC)C(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-methyl-5-{4-[2-(4-nitrophenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5002489.png)




![5-[4-(allyloxy)-3-bromobenzylidene]-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5002512.png)
![5-[(2,7-diethoxy-1-naphthyl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5002520.png)
![8-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-1-ethyl-3-[3-(3-pyridinyl)propyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B5002531.png)
![2-amino-N'-[4-(4-chlorophenyl)-2-hydroxy-4-oxo-2-butenoyl]benzohydrazide](/img/structure/B5002533.png)

![(4-{[4-(2,3-dimethylphenyl)-1-piperazinyl]methyl}phenyl)diethylamine](/img/structure/B5002558.png)
![1-{[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(cyclopropylmethyl)piperazine](/img/structure/B5002562.png)
amine oxalate](/img/structure/B5002578.png)
